molecular formula C20H26N2O3S B2940427 N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide CAS No. 953260-70-3

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide

Cat. No.: B2940427
CAS No.: 953260-70-3
M. Wt: 374.5
InChI Key: IAEGOHPRCIIVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a useful research compound. Its molecular formula is C20H26N2O3S and its molecular weight is 374.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in muscle movement and cognitive functions .

Mode of Action

This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission .

Biochemical Pathways

The inhibition of Acetylcholinesterase affects the cholinergic pathway. The cholinergic pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting Acetylcholinesterase, this compound potentially enhances the signaling in these pathways .

Pharmacokinetics

Similar compounds are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . The bioavailability of such compounds can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics.

Result of Action

The inhibition of Acetylcholinesterase by this compound can lead to an increase in acetylcholine levels. This can enhance cholinergic transmission, potentially improving cognitive function and muscle movement . .

Biological Activity

N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases and cancer treatment. This article explores its synthesis, biological activity, and pharmacological implications based on recent research findings.

Chemical Structure and Synthesis

The compound features a benzylpiperidine moiety linked to a methoxybenzenesulfonamide group. This structural configuration is significant as it combines properties that may enhance its biological activity. The synthesis typically involves the alkylation of piperidine derivatives with sulfonamide groups, allowing for variations that can influence the compound's efficacy at biological targets.

1. Neuroprotective Effects

Recent studies have indicated that compounds similar to this compound exhibit neuroprotective properties, particularly against amyloid-beta (Aβ) aggregation, which is a hallmark of Alzheimer's disease (AD). For instance, hybrid compounds combining aryl-sulfonamide functions with benzyl-piperidine moieties have shown significant inhibition of AChE (acetylcholinesterase) and Aβ aggregation in vitro, suggesting potential therapeutic applications in AD management .

Table 1: Biological Activity Summary

Compound TypeAChE InhibitionAβ Aggregation InhibitionNeuroprotection
Benzylpiperidine-sulfonamide hybridsModerate to HighStrongSignificant

2. Affinity for Sigma Receptors

The compound has been evaluated for its affinity towards sigma receptors, specifically sigma1 and sigma2. Research indicates that derivatives of benzylpiperidine show high selectivity for sigma1 receptors with Ki values indicating strong binding affinity. For example, one derivative displayed a Ki value of 3.90 nM for sigma1 receptors, indicating potent activity .

Study on Neuroprotection

In a study involving SH-SY5Y neuroblastoma cells exposed to Aβ peptides, compounds similar to this compound demonstrated significant protective effects against neurotoxicity. The compounds were able to restore cell viability and reduce oxidative stress induced by Aβ exposure .

Sigma Receptor Affinity Study

Another study synthesized various derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide and assessed their binding affinities at sigma receptors. The results showed that modifications on the phenyl ring significantly influenced receptor binding, with certain substitutions enhancing selectivity towards sigma1 receptors .

Pharmacological Implications

The biological activities of this compound suggest its potential as a multi-target agent in treating neurodegenerative diseases and possibly cancer. The dual action of inhibiting both AChE and Aβ aggregation positions it as a promising candidate in Alzheimer's therapy.

Properties

IUPAC Name

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3S/c1-25-19-7-9-20(10-8-19)26(23,24)21-15-17-11-13-22(14-12-17)16-18-5-3-2-4-6-18/h2-10,17,21H,11-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAEGOHPRCIIVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.